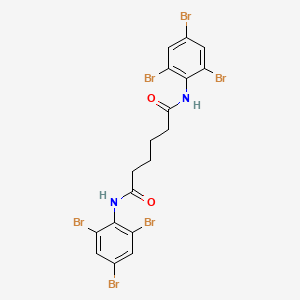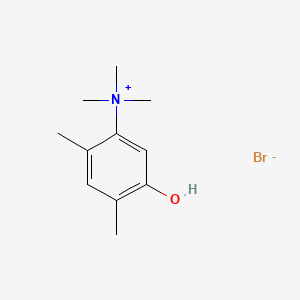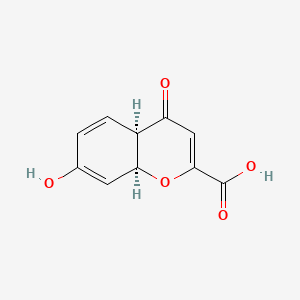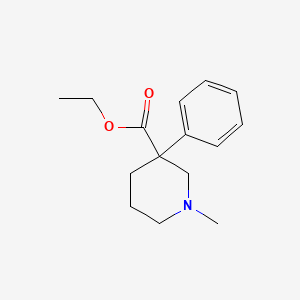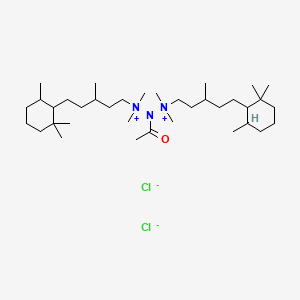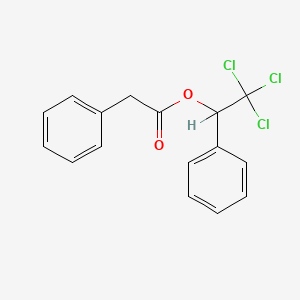
Diethyl formylsuccinate diethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl formylsuccinate diethyl acetal is an organic compound with the empirical formula C9H14O5 It is a derivative of succinic acid, where the formyl group is attached to the second carbon, and both carboxyl groups are esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions: Diethyl formylsuccinate diethyl acetal can be synthesized through the acetalization of diethyl formylsuccinate. The process involves the reaction of diethyl formylsuccinate with ethanol in the presence of an acid catalyst. Common acid catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the removal of water is crucial to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity. The process may also involve the use of less corrosive catalysts and optimized reaction conditions to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions: Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde and alcohol components .
Common Reagents and Conditions:
Nucleophilic Addition: Involves alcohols and acid catalysts.
Hydrolysis: Requires aqueous acid, such as hydrochloric acid or sulfuric acid.
Major Products:
Nucleophilic Addition: Formation of acetals or ketals.
Hydrolysis: Reverts to diethyl formylsuccinate and ethanol.
科学的研究の応用
Diethyl formylsuccinate diethyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biological Studies: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and stability.
作用機序
The mechanism of action of diethyl formylsuccinate diethyl acetal involves the formation and cleavage of the acetal group. The process begins with the protonation of the carbonyl group, followed by nucleophilic attack by ethanol, leading to the formation of a hemiacetal. Subsequent protonation and nucleophilic attack result in the formation of the acetal. The reverse reaction, hydrolysis, involves protonation of the acetal oxygen, followed by cleavage to yield the original aldehyde and alcohol .
類似化合物との比較
Diethyl succinate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
Diethyl malonate: Contains two ester groups but no formyl group, leading to different reactivity patterns.
Diethyl acetal: Similar in structure but derived from different aldehydes or ketones
Uniqueness: Diethyl formylsuccinate diethyl acetal is unique due to the presence of both formyl and acetal groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as a protecting group and its reactivity in nucleophilic addition reactions make it a valuable compound in organic synthesis .
特性
CAS番号 |
70145-29-8 |
|---|---|
分子式 |
C13H24O6 |
分子量 |
276.33 g/mol |
IUPAC名 |
diethyl 2-(diethoxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O6/c1-5-16-11(14)9-10(12(15)17-6-2)13(18-7-3)19-8-4/h10,13H,5-9H2,1-4H3 |
InChIキー |
XKFYOTHOBBFZSE-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(CC(=O)OCC)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


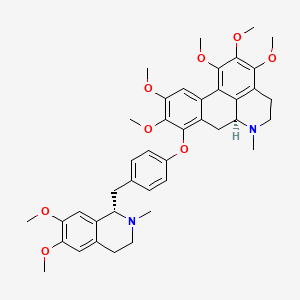

![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
